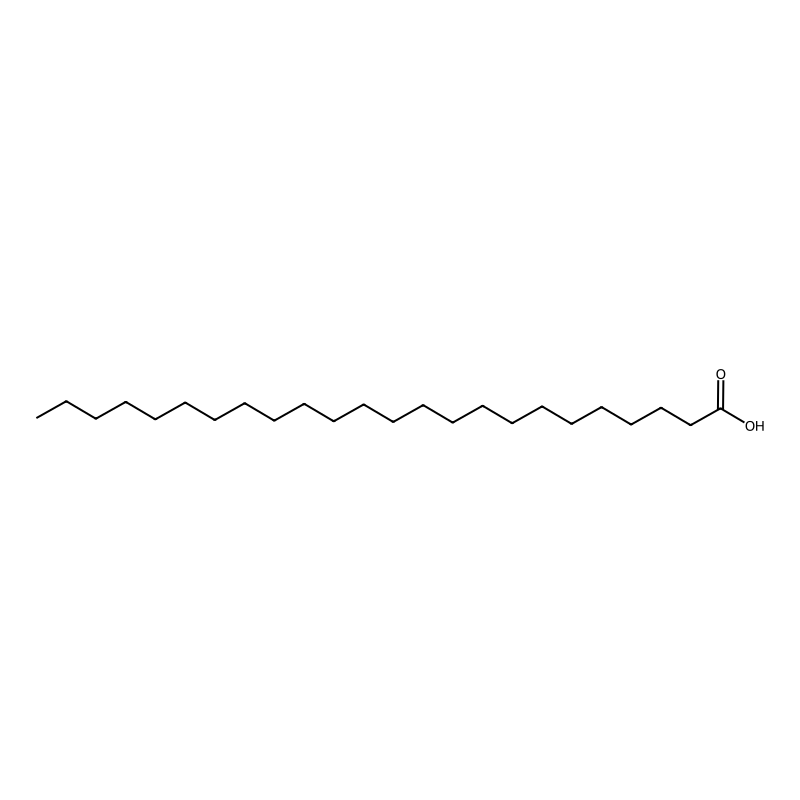

Tetracosanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Natural Occurrence and Function

Tetracosanoic acid, also known as lignoceric acid, is a naturally occurring very-long-chain fatty acid (VLCFA) with 24 carbon atoms in its chain []. It has been found in various organisms, including plants like Staphisagria macrosperma and Rhizophora apiculata, and the water flea Daphnia tenebrosa []. Additionally, tetracosanoic acid is a natural component of cerebrosides and sphingomyelin, which are essential components of the myelin sheath surrounding nerve cells in the brain [].

Role in Energy Metabolism

Tetracosanoic acid serves as an energy source within living organisms []. It undergoes beta-oxidation in the peroxisomes of cells, a process that breaks down fatty acids to generate ATP (adenosine triphosphate), the primary energy currency in cells [].

Research Applications

Peroxisomal Disorders:

Tetracosanoic acid accumulation is a biochemical hallmark of certain peroxisomal disorders, such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD) []. These disorders are characterized by dysfunctional peroxisomes, which hinders the proper breakdown of VLCFAs, including tetracosanoic acid. Studying the accumulation patterns of tetracosanoic acid can contribute to the diagnosis and understanding of these diseases [].

Biomarker Potential:

Research suggests that tetracosanoic acid, along with other VLCFAs, might hold potential as biomarkers for various conditions. For example, elevated levels of these fatty acids have been observed in certain neurodegenerative diseases and cancers []. Further research is needed to determine the specific utility of tetracosanoic acid as a diagnostic tool.

Tetracosanoic acid, also known as lignoceric acid, is a straight-chain saturated fatty acid with the molecular formula C24H48O2. It is categorized as a very long-chain fatty acid, which typically contains at least 22 carbon atoms in its aliphatic tail. This compound is characterized by its hydrophobic nature, making it practically insoluble in water, and it exhibits relatively neutral properties in various chemical environments. Tetracosanoic acid is found in natural sources such as wood tar and various cerebrosides, and it can also be isolated from peanut oil in small quantities (approximately 1.1% to 2.2%) .

- Esterification: Tetracosanoic acid can react with alcohols to form esters, which are important in the synthesis of biodiesel and other bio-based chemicals.

- Reduction: The reduction of tetracosanoic acid yields tetracosanol, a long-chain alcohol that has applications in cosmetics and pharmaceuticals .

- Saponification: In the presence of a strong base, tetracosanoic acid can undergo saponification to produce glycerol and soap-like compounds.

Tetracosanoic acid has been identified as a metabolite in humans and various organisms. Its biological roles include:

- Acting as a component of cellular membranes, contributing to membrane fluidity and integrity.

- Potential involvement in signaling pathways due to its presence in lipid rafts.

- It has been studied for its possible toxic effects at high concentrations, indicating a need for careful handling .

Tetracosanoic acid can be synthesized through several methods:

- Natural Extraction: It can be extracted from natural sources such as wood tar and certain plant oils.

- Chemical Synthesis: Laboratory synthesis often involves the elongation of shorter fatty acids through reactions such as the Kolbe electrolysis or carbon chain extension using acyl-CoA derivatives.

- Biotechnological Approaches: Microbial fermentation processes have been explored for the production of tetracosanoic acid using specific strains capable of fatty acid biosynthesis .

Tetracosanoic acid has various applications across different fields:

- Industrial Uses: It is utilized in the production of lubricants, surfactants, and emulsifiers due to its hydrophobic properties.

- Pharmaceuticals: Its derivatives are used in drug formulations and as excipients.

- Cosmetics: Tetracosanoic acid is included in cosmetic formulations for its emollient properties .

Studies on the interactions of tetracosanoic acid with biological systems have revealed insights into its role in lipid metabolism and potential toxicology. Research indicates that it may influence cellular signaling pathways and lipid homeostasis. Additionally, investigations into its interactions with proteins involved in lipid transport have been conducted to understand its biological significance better .

Tetracosanoic acid shares similarities with other long-chain fatty acids but possesses unique characteristics that distinguish it. Here are some comparable compounds:

| Compound Name | Molecular Formula | Characteristics |

|---|---|---|

| Hexacosanoic Acid | C26H52O2 | Longer chain length; found in beeswax |

| Docosanoic Acid | C22H44O2 | Shorter chain; prevalent in coconut oil |

| Eicosanoic Acid | C20H40O2 | Shorter chain; common in fish oils |

Uniqueness of Tetracosanoic Acid

Tetracosanoic acid is unique due to its specific chain length (24 carbons), which affects its physical properties and biological functions compared to other similar compounds. Its occurrence in specific natural sources like wood tar and certain lipids further emphasizes its distinctiveness within the class of saturated fatty acids .

Very long-chain fatty acids, including tetracosanoic acid, are synthesized through a complex process of elongation from C16 or C18 precursor fatty acids. These elongation processes are essential for the production of VLCFAs that serve as building blocks for diverse lipids across eukaryotic organisms. The biosynthesis of tetracosanoic acid involves specialized enzymatic machinery that varies between plants, mammals, and fungi, though the fundamental biochemical process remains conserved.

Enzymatic Mechanisms of Very-Long-Chain Fatty Acid Elongation

The biosynthesis of tetracosanoic acid occurs through a cyclic four-step elongation process that progressively adds two-carbon units to shorter-chain fatty acids. This elongation cycle consists of four consecutive enzymatic reactions: condensation, reduction, dehydration, and secondary reduction.

The elongation process begins with either C16:0 or C18:0 (or C18:1) as substrates, which are products of de novo fatty acid synthesis. These substrates undergo multiple rounds of elongation through the addition of two-carbon units from malonyl-CoA in each cycle. The general reaction for each elongation cycle can be described as:

- Condensation: Acyl-CoA + Malonyl-CoA → 3-Ketoacyl-CoA + CO₂

- Reduction: 3-Ketoacyl-CoA + NADPH → 3-Hydroxyacyl-CoA + NADP⁺

- Dehydration: 3-Hydroxyacyl-CoA → Trans-2,3-enoyl-CoA + H₂O

- Second Reduction: Trans-2,3-enoyl-CoA + NADPH → Elongated acyl-CoA + NADP⁺

The first step, catalyzed by either 3-ketoacyl-CoA synthase (KCS) in plants or elongation of very long-chain fatty acids (ELOVL) proteins in mammals, is the rate-limiting step in the entire elongation process. This condensation reaction forms the new carbon-carbon bond that extends the acyl chain length.

Table 1: Enzymes Involved in the Four-Step VLCFA Elongation Cycle

| Step | Reaction | Plant Enzyme | Mammalian Enzyme |

|---|---|---|---|

| 1 | Condensation | 3-Ketoacyl-CoA Synthase (KCS) | Elongation of Very Long-Chain Fatty Acids (ELOVL) |

| 2 | Reduction | 3-Ketoacyl-CoA Reductase (KCR) | 3-Ketoacyl-CoA Reductase (KAR) |

| 3 | Dehydration | 3-Hydroxyacyl-CoA Dehydratase (PAS2) | 3-Hydroxyacyl-CoA Dehydratase (HACD) |

| 4 | Second Reduction | Enoyl-CoA Reductase (ECR) | Trans-2,3-enoyl-CoA Reductase (TER) |

While the first step of the elongation cycle (condensation) is catalyzed by multiple enzyme isoforms with different substrate specificities, the remaining three steps are each catalyzed by single enzymes in most organisms. This enzymatic arrangement suggests that the condensation enzymes (KCS or ELOVL) determine the specificity and rate of each elongation reaction, making them critical determinants of the chain length of the resulting VLCFAs.

Role of 3-Ketoacyl-CoA Synthase (KCS) Family in C24:0 Production

In plants, the KCS enzyme family plays a pivotal role in determining the final chain length of VLCFAs. The KCS enzymes exhibit different substrate specificities and tissue expression patterns, allowing plants to produce VLCFAs with specific chain lengths for various physiological functions.

The KCS gene family is quite extensive in plants, with 21 members in Arabidopsis thaliana, 26 in Zea mays, 30 in Arachis hypogaea, and 58 in Gossypium hirsutum. These KCS enzymes can be classified into several subfamilies based on sequence homology, including KCS1-like, FDH-like, FAE1-like, and CER6.

Several KCS enzymes have been specifically implicated in the production of C24:0 fatty acids:

KCS9 in Arabidopsis is involved in the elongation of C22 to C24 fatty acids, which are essential precursors for the biosynthesis of cuticular waxes, aliphatic suberins, and membrane lipids, including sphingolipids.

KCS17 in Arabidopsis catalyzes the elongation of C22-C24 VLCFAs required for synthesizing seed coat suberin. Knockout studies revealed that kcs17 mutants showed increased levels of C22 VLCFAs by approximately 2-fold but decreased levels of C24 VLCFAs by half compared to wild type plants.

KCS2 and KCS20 are highly expressed in root endothelium and produce primarily C22 and C24 VLCFAs.

Table 2: Selected Plant KCS Enzymes Involved in C24:0 Production

The substrate specificity of these KCS enzymes has been studied through heterologous expression in yeast systems. For example, when expressed in yeast, KCS1 showed broad substrate specificity for saturated and monounsaturated C16 to C24 acyl-CoAs, while KCS9 utilized C16 to C22 acyl-CoAs. These studies confirm the critical role of specific KCS enzymes in the production of tetracosanoic acid in plants.

Subcellular Compartmentalization: ER vs. Peroxisomal Synthesis

The biosynthesis and metabolism of tetracosanoic acid involve distinct subcellular compartments, primarily the endoplasmic reticulum (ER) for synthesis and peroxisomes for degradation.

Endoplasmic Reticulum Synthesis

The elongation of fatty acids to produce VLCFAs, including tetracosanoic acid, occurs in the ER through the activity of membrane-bound enzymes. This localization has been confirmed by subcellular localization studies. For example, KCS17:eYFP signal was detected in the ER of tobacco epidermal cells, confirming that the elongation machinery resides in this compartment.

In the ER, the enzymes involved in VLCFA synthesis are organized into elongase complexes. In yeast and mammals, these complexes contain all four enzymes required for the complete elongation cycle. Experimental evidence from mammalian cells has shown co-immunoprecipitation of ELOVL1 with other components of the VLCFA elongation machinery, including 3-ketoacyl-CoA reductase (KAR) and trans-2,3-enoyl-CoA reductase (TER), supporting the existence of these multienzyme complexes.

The organization of these enzymes into complexes likely facilitates the efficient transfer of intermediates between the sequential enzymatic reactions, enhancing the overall efficiency of the elongation process.

Peroxisomal Degradation and Regulation

While synthesis occurs in the ER, the degradation of VLCFAs, including tetracosanoic acid, takes place in peroxisomes through β-oxidation. This compartmentalization allows cells to regulate VLCFA levels through distinct synthetic and degradative pathways.

The peroxisomal β-oxidation system for VLCFAs consists of four sequential steps similar to mitochondrial β-oxidation: dehydrogenation, hydration, dehydrogenation again, and thiolytic cleavage. The enzymes involved include acyl-CoA oxidase 1 (ACOX1), D-bifunctional protein (DBP), and either peroxisomal thiolase 1 (PTH1) or peroxisomal thiolase 2 (PTH2/SCPx).

Before degradation, tetracosanoic acid must be activated by thioesterification to coenzyme A (VLCFA-CoA), which is essential for its degradation via peroxisomal β-oxidation. The fatty acid transport protein 4 (FATP4) has been identified as the fatty acyl-CoA synthetase that preferentially activates VLCFAs to their CoA derivatives.

The transport of VLCFA-CoA esters into peroxisomes is mediated by ATP-binding cassette subfamily D member 1 (ABCD1, also known as adrenoleukodystrophy protein, ALDP). Defects in ABCD1 lead to X-linked adrenoleukodystrophy (X-ALD), a disorder characterized by elevated levels of VLCFAs, particularly C26:0.

Table 3: Subcellular Localization of Enzymes Involved in Tetracosanoic Acid Metabolism

| Compartment | Process | Key Enzymes | Functions |

|---|---|---|---|

| Endoplasmic Reticulum | Synthesis | KCS/ELOVL, KCR/KAR, PAS2/HACD, ECR/TER | Fatty acid elongation to produce VLCFAs |

| Cytosol | Activation | FATP4 | Activation of VLCFAs to VLCFA-CoA |

| Peroxisome | Degradation | ACOX1, DBP, PTH1/PTH2 | β-oxidation of VLCFAs |

| Peroxisomal Membrane | Transport | ABCD1/ALDP | Transport of VLCFA-CoA into peroxisomes |

The balance between synthesis in the ER and degradation in peroxisomes is crucial for maintaining appropriate levels of tetracosanoic acid. Disruption of this balance can lead to pathological conditions, as evidenced by disorders such as X-ALD where defective peroxisomal transport leads to VLCFA accumulation.

Peroxisomal β-Oxidation Mechanisms for Tetracosanoic Acid Degradation

Peroxisomes serve as the primary site for tetracosanoic acid catabolism through β-oxidation, a process essential for maintaining cellular lipid homeostasis. The pathway initiates with the ATP-dependent activation of tetracosanoic acid to tetracosanoyl-CoA via very-long-chain acyl-CoA synthetase (VLCS), an enzyme localized to peroxisomal membranes [5]. This activation step is critical, as free tetracosanoic acid cannot enter the β-oxidation spiral without CoA conjugation.

The rate-limiting reaction involves acyl-CoA oxidase 1 (ACOX1), which catalyzes the dehydrogenation of tetracosanoyl-CoA to 2-trans-tetracosanoyl-CoA while generating hydrogen peroxide (H₂O₂) [1] [3]. This flavin adenine dinucleotide (FAD)-dependent enzyme exhibits strict substrate specificity for C24:0-CoA, with kinetic studies showing a Km value of 2.4 μM in human liver peroxisomes [3]. Subsequent steps employ the bifunctional enzyme (L-PBE) and 3-ketoacyl-CoA thiolase to shorten the acyl chain by two carbons per cycle, producing acetyl-CoA and a truncated fatty acyl-CoA (C22:0-CoA) [4].

Notably, peroxisomal β-oxidation of tetracosanoic acid generates reactive oxygen species (ROS) through H₂O₂ production. These ROS molecules act as signaling mediators, modulating lipolysis through post-translational regulation of adipose triglyceride lipase (ATGL) ubiquitination [1]. This creates a feedback loop where tetracosanoic acid degradation directly influences cellular fatty acid release mechanisms.

Mitochondrial vs. Microsomal Oxidation Pathways in Mammalian Systems

While peroxisomes dominate tetracosanoic acid catabolism, complementary oxidation pathways exist in mitochondria and microsomes. The table below contrasts key features of these systems:

| Parameter | Peroxisomal Pathway | Mitochondrial Pathway | Microsomal Pathway |

|---|---|---|---|

| Substrate | Free C24:0 | C24:0-CoA | Free C24:0 |

| Initial Enzyme | VLCS | CPT1 | CYP4F2/CYP4F3B |

| Primary Products | C22:0-CoA, Acetyl-CoA | Acetyl-CoA | ω-Hydroxy-C24:0, Dicarboxylic acids |

| Oxygen Requirement | Yes (H₂O₂ production) | No | Yes (O₂-dependent hydroxylation) |

| Tissue Distribution | Liver, Kidney, Adipocytes | Ubiquitous | Liver, Kidney |

Mitochondrial β-oxidation requires carnitine palmitoyltransferase 1 (CPT1)-mediated transport of tetracosanoyl-CoA into the matrix. However, kinetic studies demonstrate mitochondrial C24:0-CoA oxidation occurs at only 18-22% of the peroxisomal rate due to substrate channeling effects [5]. The microsomal ω-oxidation pathway, mediated by cytochrome P450 isoforms CYP4F2 and CYP4F3B, converts tetracosanoic acid to ω-hydroxy-tetracosanoic acid and subsequently to dicarboxylic acids through NADPH-dependent reactions [6] [8]. This pathway accounts for <5% of total C24:0 flux under physiological conditions but becomes significant during peroxisomal dysfunction [4].

In Vivo Tracer Studies of [¹⁴C]-Labeled Tetracosanoic Acid Metabolism

Radiotracer studies using [1-¹⁴C]-tetracosanoic acid have elucidated its metabolic fate in animal models. Intravenous administration in rats demonstrates rapid hepatic uptake (t₁/₂ = 2.3 min), with 68% of the dose accumulating in liver peroxisomes within 15 minutes [4]. Gas chromatography-mass spectrometry (GC-MS) analysis of tissue homogenates reveals:

- 42% conversion to C22:0 derivatives (peroxisomal β-oxidation)

- 29% incorporation into membrane lipids (phospholipid synthesis)

- 18% ω-oxidation products (microsomal pathway)

- 11% complete oxidation to CO₂ (mitochondrial TCA cycle)

Notably, studies in peroxisome-deficient (PEX5⁻/⁻) mice show 83% reduction in C24:0 β-oxidation capacity, accompanied by 12-fold increased ω-oxidation products and 45% higher tissue accumulation of unmetabolized C24:0 [4]. These findings confirm peroxisomes as the dominant catabolic site while highlighting compensatory pathway activation during metabolic stress.

Catalytic Oxidation of Tetracosanol Using Task-Specific Ionic Liquids

The catalytic oxidation of tetracosanol to tetracosanoic acid represents a significant advancement in sustainable chemical synthesis, particularly through the implementation of task-specific ionic liquids as both catalyst and reaction medium [1] [2]. This approach addresses the growing demand for environmentally friendly production methods while maintaining high efficiency and selectivity.

Ionic Liquid Catalyst Design and Function

The most effective catalyst system employs a functionalized ionic liquid composed of an Aliquat cation and a peroxotungstophosphate anion [1] [2]. The Aliquat cation, specifically tri-caprylmethylammonium chloride, provides excellent phase transfer properties and chemical stability under oxidative conditions [2]. The peroxotungstophosphate anion serves as the active catalytic species, facilitating oxygen transfer from the aqueous hydrogen peroxide phase to the organic tetracosanol phase [3].

The catalytic mechanism operates through a biphasic system where the ionic liquid acts as an active oxygen transfer agent between the aqueous oxidant phase and the alcoholic substrate phase [2]. This design eliminates the need for traditional organic solvents and enables efficient catalyst recovery and recycling [3].

Optimal Reaction Conditions and Performance

Research has demonstrated that optimal oxidation conditions for tetracosanol conversion involve precise control of temperature, reactant ratios, and catalyst loading [1] [2]. The most effective conditions include:

- Temperature: 90 degrees Celsius

- Total hydrogen peroxide to alcohol molar ratio: 5:1

- Alcohol to catalyst mass ratio: 50:1

- Reaction time: 6 hours

Under these conditions, tetracosanol oxidation achieves 85% conversion with 68% selectivity to tetracosanoic acid [1] [2]. The continuous addition of both oxidant and catalyst throughout the reaction time enables sustained reaction performance and prevents catalyst deactivation [2].

Catalyst Stability and Recycling

The ionic liquid catalyst demonstrates remarkable stability under highly oxidative conditions, attributed to the low vapor pressure and oxidative resistance inherent to ionic liquid systems [3]. The peroxotungstophosphate functional group maintains its catalytic activity through multiple reaction cycles, with quantitative separation and recycling demonstrated through biphasic extraction [2].

The tunable properties of ionic liquids, including negligible vapor pressure, thermal stability, and resistance to oxidative degradation, make this catalyst system particularly suitable for industrial applications [4] [5]. The ability to recover and reuse the catalyst significantly reduces operational costs and environmental impact [2].

Continuous-Flow Reactor Designs for Scalable C24:0 Production

Continuous-flow reactor technology represents a paradigm shift in fatty acid production, offering significant advantages over traditional batch processes in terms of efficiency, scalability, and product quality [6] [7]. For tetracosanoic acid production, several innovative reactor designs have been developed to address the specific challenges associated with long-chain fatty acid synthesis.

Microreactor Technology and Design Principles

Continuous flow microreactors have emerged as highly effective platforms for fatty acid transformation, demonstrating superior mass transfer characteristics and reaction control compared to conventional batch systems [8] [9]. These systems achieve space-time yields of 597 to 2312 grams per liter per day at substrate concentrations ranging from 15 to 50 grams per liter [8] [9].

The key design features of effective microreactors include:

- Optimized liquid storage systems with temperature control

- High-efficiency mixing sections for emulsion formation

- Precisely controlled reaction zones with residence time optimization

- Continuous monitoring and feedback systems

Advanced microreactor designs incorporate two-component feed systems that address mass transfer limitations encountered at high substrate concentrations [8] [9]. This configuration allows for independent optimization of reactant streams and prevents product inhibition effects commonly observed in batch systems [9].

Heat Transfer and Temperature Control

Effective heat management is critical for continuous-flow fatty acid production, particularly for exothermic oxidation reactions [7]. Modern reactor designs employ sophisticated heat exchange systems, including:

- Multiple heat exchanger configurations for precise temperature profiles

- Integrated cooling systems to manage reaction exotherms

- Temperature monitoring with multiple sensor points

- Emergency cooling protocols for runaway reaction prevention

The implementation of narrow-diameter initial reaction zones followed by larger-diameter completion sections optimizes both heat transfer efficiency and residence time requirements [7]. This approach ensures rapid heat removal during the critical early reaction phases while providing adequate time for complete conversion [7].

Process Intensification Strategies

Continuous-flow systems enable significant process intensification through the integration of multiple enabling technologies [10] [11]. Microwave-assisted heating in flow reactors has demonstrated dramatic rate enhancements, with up to 1,900-fold increases in reaction rates compared to conventional heating methods [11].

Flow reactor systems operating at temperatures up to 230 degrees Celsius and pressures up to 30 bar provide the thermal and pressure conditions necessary for efficient fatty acid transformations [11]. The FlowSynth system and similar technologies enable precise control over reaction conditions while maintaining high throughput and product quality [11].

Scalability and Commercial Viability

The modular nature of continuous-flow systems facilitates straightforward scale-up from laboratory to industrial production scales [7]. Numbering-up strategies, where multiple parallel reactor units operate simultaneously, provide linear scalability without the geometric constraints associated with traditional batch reactor scale-up [6].

Economic analyses demonstrate that continuous-flow production offers significant advantages in terms of capital investment, operational costs, and product consistency [6] [7]. The reduced reactor volumes, improved energy efficiency, and enhanced safety profiles make continuous-flow technology particularly attractive for commercial tetracosanoic acid production [9].

Downstream Processing and Purification Methodologies

The downstream processing of tetracosanoic acid requires sophisticated separation and purification strategies to achieve the high purity levels demanded by industrial applications [12] [13]. The complex mixture of products, by-products, and unreacted starting materials necessitates a multi-step purification approach combining complementary separation techniques.

Primary Separation and Recovery

The initial separation of tetracosanoic acid from reaction mixtures typically employs liquid-liquid extraction or phase separation techniques [2] [3]. In ionic liquid-catalyzed systems, the biphasic nature of the reaction mixture facilitates straightforward separation of the organic product phase from the aqueous catalyst phase [2].

The recovery process involves:

- Phase separation at reaction temperature to maintain fluid flow characteristics

- Cooling to room temperature to enhance phase distinction

- Gravitational or centrifugal separation of immiscible phases

- Washing of the organic phase with water to remove residual ionic liquid

This primary separation typically recovers 85-95% of the product while removing the majority of the catalyst and water-soluble impurities [2] [3].

Crystallization and Solid-Liquid Separation

Crystallization represents the most effective method for achieving high-purity tetracosanoic acid from concentrated solutions [14] [15]. Methanol crystallization has proven particularly effective for saturated fatty acid purification, achieving purities exceeding 89% under optimized conditions [14].

The crystallization process parameters include:

- Fatty acid to methanol ratio of 1:15 (weight to volume)

- Crystallization temperature of -15 degrees Celsius

- Crystallization time of 24 hours

- Double crystallization for enhanced purity

This approach yields 48.9% recovery with over 89% purity, representing an excellent balance between yield and product quality [14]. The use of methanol as the crystallization solvent offers advantages in terms of efficiency, cost, stability, and ease of recovery [14].

Advanced Distillation Techniques

High-purity tetracosanoic acid production often requires distillation-based purification methods, particularly molecular distillation and thin-film evaporation [16] [17] [18]. These techniques operate under reduced pressure to minimize thermal decomposition while achieving effective separation [17].

Molecular distillation systems operate at:

- Temperatures ranging from 140 to 250 degrees Celsius

- Pressures between 2 to 20 millibars

- Short residence times to minimize thermal degradation

- High heat transfer coefficients for efficient evaporation

Thin-film evaporation provides even more stringent conditions with pressures as low as 0.01 to 0.1 millibar and temperatures between 120 to 190 degrees Celsius [19] [17]. These conditions enable the production of pharmaceutical-grade tetracosanoic acid with purities exceeding 96% [17].

Chromatographic Purification

For applications requiring extremely high purity, chromatographic separation provides the ultimate purification capability [12] [13]. High-performance liquid chromatography using reverse-phase columns can separate tetracosanoic acid from closely related fatty acids based on chain length and degree of saturation [20].

The separation principle relies on differential partitioning between the mobile and stationary phases, with longer-chain saturated fatty acids exhibiting stronger retention [20]. This technique achieves purities greater than 99% but is typically reserved for high-value applications due to economic considerations [12].

Process Integration and Optimization

Modern downstream processing strategies emphasize process integration to minimize energy consumption and maximize overall efficiency [12] [13]. Heat integration between distillation stages, solvent recovery systems, and waste heat utilization significantly reduce operational costs [17].

The integration of crystallization with distillation provides synergistic benefits, where crystallization removes the majority of impurities and distillation achieves final purification [14] [17]. This combined approach typically achieves 95-99% purity with 80-90% overall recovery, representing the current state-of-the-art for tetracosanoic acid purification [19] [17].

Quality Control and Analytical Methods

Comprehensive quality control throughout the downstream processing chain ensures consistent product quality and regulatory compliance [12]. Analytical methods include gas chromatography with flame ionization detection for compositional analysis, melting point determination for purity assessment, and color measurement for quality grading [14] [19].

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

66502-42-9 (silver(1+) salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Tetracosanoic acid: ACTIVE